6-Bromo-4,7-dichloroquinoline
Beschreibung
Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences
The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in the chemical sciences, particularly in the realm of medicinal chemistry and drug discovery. acs.org This prominence is due to the diverse range of biological activities exhibited by quinoline derivatives. smolecule.com The unique structural and electronic properties of the quinoline nucleus make it a versatile template for the design and synthesis of novel therapeutic agents. acs.orgconsensus.app Its ability to interact with a variety of biological targets has led to the development of numerous drugs with applications ranging from antimalarial to anticancer treatments. smolecule.com The rigid, planar structure of the quinoline core provides a defined orientation for appended functional groups, allowing for precise structure-activity relationship (SAR) studies and the optimization of pharmacological profiles. acs.org
Role of Halogenation in Modulating the Physicochemical and Electronic Properties of Quinolines
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold is a powerful strategy for modulating the molecule's physicochemical and electronic properties. mdpi.com Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. webofjournals.com The strong electronegativity and inductive effects of halogens alter the electron distribution within the aromatic system, which can impact the reactivity of the quinoline ring. webofjournals.comnumberanalytics.com For instance, the presence of electron-withdrawing halogens can make the quinoline nucleus more susceptible to nucleophilic attack. vulcanchem.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and binding at enzyme active sites. mdpi.com The specific type of halogen and its position on the quinoline ring can lead to profound differences in biological activity, allowing for the fine-tuning of a molecule's properties for a desired application.
Overview of 6-Bromo-4,7-dichloroquinoline as a Foundational Research Subject
This compound is a tri-halogenated quinoline derivative that serves as a valuable foundational building block in synthetic and medicinal chemistry. smolecule.com Its structure is characterized by a quinoline core with a bromine atom at the 6-position and chlorine atoms at the 4- and 7-positions. This specific substitution pattern imparts distinct reactivity to the molecule, making it a versatile intermediate for the synthesis of more complex chemical entities.
The presence of three halogen atoms at different positions on the quinoline ring offers opportunities for selective chemical transformations. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, while the bromine atom at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions. researchgate.net This differential reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the construction of diverse molecular architectures.
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 1260828-07-6 sigmaaldrich.comaccelachem.combldpharm.com |
| Molecular Formula | C₉H₄BrCl₂N accelachem.com |
| Molecular Weight | 276.94 g/mol accelachem.combldpharm.com |
| InChI Key | GIQVLZSBJZRDQY-UHFFFAOYSA-N sigmaaldrich.com |
The utility of this compound as a research subject is primarily as a chemical intermediate. It provides a robust scaffold upon which to build more elaborate molecules with potential applications in various areas of chemical and biological research. The synthesis of its parent compound, 4,7-dichloroquinoline (B193633), is well-established and serves as a precursor for the introduction of the bromo substituent. wikipedia.orgorgsyn.orgpreprints.org The study of this compound and its reactions contributes to the broader understanding of the chemistry of halogenated heterocycles and facilitates the development of novel compounds with tailored properties.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-4,7-dichloroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVLZSBJZRDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260828-07-6 | |
| Record name | 6-bromo-4,7-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic Characterization and Advanced Structural Elucidation Studies of 6 Bromo 4,7 Dichloroquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through the analysis of chemical shifts, spin-spin couplings, and spatial correlations, a complete structural picture can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 6-bromo-4,7-dichloroquinoline is expected to reveal four distinct signals in the aromatic region, corresponding to the four protons on the quinoline (B57606) ring system. The substitution pattern—with chloro groups at positions 4 and 7, and a bromo group at position 6—dictates the chemical shift and multiplicity of each proton.
The protons at H-2 and H-3 on the pyridine (B92270) ring typically appear as an AX system of two doublets due to their vicinal coupling. The protons on the benzene (B151609) ring, H-5 and H-8, are isolated by the substituents at positions 6 and 7, and are therefore expected to appear as singlets. The electron-withdrawing nature of the halogen substituents and the aromatic ring currents will cause these protons to resonate at low field (downfield). Based on data from similar substituted quinolines, the predicted assignments are detailed below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 8.9 | Doublet (d) | JH2-H3 = ~4.5 - 5.0 |
| H-3 | 7.5 - 7.6 | Doublet (d) | JH3-H2 = ~4.5 - 5.0 |
| H-5 | 8.3 - 8.4 | Singlet (s) | N/A |
| H-8 | 8.1 - 8.2 | Singlet (s) | N/A |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a single cross-peak would be observed, connecting the signals of H-2 and H-3, confirming their adjacent relationship on the pyridine ring. The absence of other correlations would support the isolated nature of H-5 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. The expected correlations are H-2 with C-2, H-3 with C-3, H-5 with C-5, and H-8 with C-8. This technique allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly powerful for assigning quaternary carbons. Key expected correlations for confirming the structure include:
H-2 would show correlations to C-3, C-4, and the bridgehead carbon C-8a.
H-5 would correlate with C-4, C-7, C-6, and the bridgehead carbon C-4a.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
High-resolution mass spectrometry measures the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula from its exact mass. The molecular formula for this compound is C₉H₄BrCl₂N. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum. The calculated monoisotopic mass, using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N), is 274.8822 amu. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide strong confirmation of the compound's elemental composition.
Table 3: Theoretical Isotopic Masses for C₉H₄BrCl₂N
| Isotopic Composition | Exact Mass (amu) | Relative Abundance (%) |
| C₉H₄(⁷⁹Br)(³⁵Cl)₂N | 274.8822 | 100.0 |
| C₉H₄(⁸¹Br)(³⁵Cl)₂N | 276.8801 | 97.3 |
| C₉H₄(⁷⁹Br)(³⁵Cl)(³⁷Cl)N | 276.8792 | 64.9 |
| C₉H₄(⁸¹Br)(³⁵Cl)(³⁷Cl)N | 278.8772 | 63.2 |
| C₉H₄(⁷⁹Br)(³⁷Cl)₂N | 278.8763 | 10.5 |
| C₉H₄(⁸¹Br)(³⁷Cl)₂N | 280.8742 | 10.2 |
Fragmentation Pathway Analysis for Structural Insights
Under the high-energy conditions of mass spectrometry (e.g., Electron Ionization), the molecular ion of this compound will undergo fragmentation, breaking down into smaller, characteristic ions. Analyzing these fragmentation pathways provides further structural confirmation.
A plausible fragmentation pathway would begin with the molecular ion [C₉H₄BrCl₂N]⁺•. Common initial fragmentation steps for halogenated aromatic compounds involve the loss of a halogen radical.
Loss of a Chlorine Radical: [M - Cl]⁺ → [C₉H₄BrClN]⁺•
Loss of a Bromine Radical: [M - Br]⁺ → [C₉H₄Cl₂N]⁺•
The stable quinoline ring system can also undergo characteristic fragmentation. A notable pathway for quinoline itself is the loss of hydrogen cyanide (HCN), which may occur after initial halogen loss. rsc.org For example, the [M - Br]⁺ fragment could subsequently lose HCN to form a [C₈H₄Cl₂]⁺• ion. Further fragmentation could involve the sequential loss of the remaining halogen atoms or other small neutral molecules. The distinct isotopic patterns of the fragments containing bromine and/or chlorine would be instrumental in identifying their composition and confirming the fragmentation sequence.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination
The intensities and positions of these spots are used to calculate an electron density map of the crystal's repeating unit, known as the unit cell. From this map, the precise positions of the bromine, chlorine, nitrogen, and carbon atoms of the this compound molecule can be determined. This would reveal the planarity of the quinoline ring system and the spatial orientation of the halogen substituents. For comparison, a study on 4-Bromo-8-methoxyquinoline showed that the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The analysis of a hypothetical crystal structure of this compound would provide precise measurements of its geometric parameters. These values are crucial for understanding the molecule's electronic structure and reactivity. Based on data from related quinoline derivatives, expected bond lengths and angles can be estimated.
Interactive Table: Predicted Bond Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C | -C (aromatic) | - | ~1.36–1.42 Å |
| Bond Length | C | -N (quinoline) | - | ~1.32–1.37 Å |
| Bond Length | C | -Cl | - | ~1.73–1.75 Å |
| Bond Length | C | -Br | - | ~1.89–1.91 Å |
| Bond Angle | C | -C | -C (in ring) | ~118–122° |
| Bond Angle | C | -N | -C (in ring) | ~117–120° |
| Dihedral Angle | - | - | - | ~0° (for ring planarity) |
Note: These are predicted values based on general crystallographic data for similar aromatic and halogenated compounds and would be precisely determined by a single-crystal X-ray diffraction experiment.
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by various non-covalent intermolecular interactions. In the case of this compound, the presence of three halogen atoms suggests that halogen bonding could be a significant factor in its crystal packing. mdpi.comnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. researchgate.net The two primary techniques, Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide complementary information about the vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Vibrations
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum would be expected to exhibit several characteristic absorption bands.
The aromatic C-H stretching vibrations of the quinoline ring are typically observed in the region of 3000–3100 cm⁻¹. dergipark.org.tr The C=C and C=N stretching vibrations within the quinoline ring system would produce a series of characteristic sharp bands in the fingerprint region, generally between 1350 and 1600 cm⁻¹. researchgate.net The C-Cl stretching vibrations are expected to appear as strong bands in the 760–505 cm⁻¹ region, while the C-Br stretching vibration would be found at a lower frequency, typically in the range of 600–500 cm⁻¹. dergipark.org.trresearchgate.net
Interactive Table: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | Quinoline Ring | 3000–3100 |
| C=C Stretch | Aromatic Ring | 1450–1600 |
| C=N Stretch | Quinoline Ring | 1500–1650 |
| C-Cl Stretch | Aryl Halide | 760–505 |
| C-Br Stretch | Aryl Halide | 600–500 |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is often complementary to FT-IR spectroscopy, as some vibrational modes that are weak or inactive in FT-IR may be strong in Raman, and vice versa. For molecules with a center of symmetry, FT-IR and Raman are mutually exclusive. However, for a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both techniques.
The Raman spectrum of this compound would also be expected to show the characteristic vibrations of the quinoline ring. The symmetric ring breathing modes of the quinoline system often give rise to strong and sharp Raman bands. The C-Cl and C-Br stretching vibrations would also be observable in the Raman spectrum, providing confirmatory evidence for the presence of these functional groups. Studies on similar quinoline derivatives have shown that Raman and infrared spectra exhibit significant wavenumber shifts for several key bands, allowing for unambiguous characterization. researchgate.net
Electronic Spectroscopy
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a powerful analytical technique used to investigate the electronic structure of molecules. It provides valuable information about the electronic transitions between different energy levels within a molecule upon absorption of electromagnetic radiation. For a compound like this compound, UV-Vis spectroscopy is instrumental in characterizing its chromophoric system, which is primarily the quinoline ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of an aromatic heterocyclic compound such as this compound is dominated by the electronic transitions within the quinoline ring system. The quinoline chromophore, a bicyclic aromatic system, gives rise to characteristic absorption bands corresponding to π → π* transitions. These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals.
In the case of quinoline itself, the UV-Vis spectrum typically exhibits three main absorption bands. These bands are analogous to the ¹Bb, ¹La, and ¹Lb bands observed in its parent carbocyclic aromatic compound, naphthalene. The ¹Bb band is usually the most intense and appears at the shortest wavelength, while the ¹La and ¹Lb bands are of lower intensity and appear at longer wavelengths. The ¹Lb band often displays fine vibrational structure.
The introduction of substituents onto the quinoline ring can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. These shifts are dependent on the nature and position of the substituent. Halogen atoms, such as bromine and chlorine in this compound, are known to act as auxochromes. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light.
The presence of the bromo and chloro substituents in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline. This is due to the electron-donating mesomeric effect (+M) of the halogens, which involves the delocalization of their lone pair of electrons into the aromatic π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the π → π* transitions. Additionally, the electron-withdrawing inductive effect (-I) of the halogens also influences the electronic transitions.
Hypothetical UV-Vis Spectral Data for this compound in Ethanol
| Band | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |
|---|---|---|---|
| I | ~320 | ~4,000 | π → π* (¹La) |
| II | ~280 | ~6,000 | π → π* (¹Lb) |
| III | ~230 | ~35,000 | π → π* (¹Bb) |
The chromophoric analysis of this compound, therefore, centers on the modified electronic environment of the quinoline ring due to the presence of the three halogen substituents. The interplay of their mesomeric and inductive effects dictates the precise energies of the electronic transitions and the resulting UV-Vis absorption spectrum. Further detailed analysis, including solvatochromism studies (the effect of solvent polarity on the absorption spectrum), would provide deeper insights into the nature of the ground and excited electronic states of the molecule. Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), could also be employed to predict and interpret the electronic absorption spectrum of this compound dergipark.org.tr.
Computational and Theoretical Chemistry Investigations of 6 Bromo 4,7 Dichloroquinoline
Quantum Chemical Calculations (Density Functional Theory - DFT)
No specific studies reporting Density Functional Theory (DFT) calculations for 6-Bromo-4,7-dichloroquinoline were identified. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies on related quinoline (B57606) compounds, like 6-chloroquinoline, have been performed to understand their structural and electronic features. bohrium.comdergipark.org.tr However, for this compound, the specific data points remain uncharacterised in the literature.
Geometry Optimization and Conformational Analysis
There are no available research findings that provide the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound derived from DFT calculations. This fundamental analysis is crucial for understanding the molecule's stable three-dimensional structure.
Electronic Structure Analysis (Frontier Molecular Orbitals - HOMO/LUMO, Molecular Electrostatic Potential - MEP)
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting HOMO-LUMO gap for this compound, have not been reported. These values are essential for predicting a molecule's electronic behavior, reactivity, and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack, are not available for this compound.
Reactivity Prediction through Chemical Descriptors (e.g., Electrophilicity Index)
Global reactivity descriptors such as the electrophilicity index, chemical potential, hardness, and softness, which are derived from HOMO and LUMO energies, have not been calculated or published for this compound. These descriptors are critical for quantitatively predicting the molecule's reactivity in chemical reactions.
Aromaticity Assessment (e.g., NICS, HOMED Indices)
There is a lack of studies performing aromaticity assessments on the heterocyclic and benzene (B151609) rings of this compound using methods like Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Electron Delocalization (HOMED). This analysis would provide insight into the degree of aromatic character and electronic delocalization within the molecule.
Molecular Modeling and Docking Studies
In silico molecular modeling techniques are vital for drug discovery and materials science. However, specific applications of these methods to this compound are not documented.
In Silico Prediction of Ligand-Target Binding Modes and Affinities
No molecular docking studies featuring this compound as a ligand have been published. Such studies are essential for predicting the binding affinity and interaction modes of a molecule with biological targets, like proteins or enzymes, which is a key step in assessing its potential as a therapeutic agent. While docking studies have been conducted on various other quinoline and quinazoline (B50416) derivatives to evaluate their potential as inhibitors for targets like EGFR, specific data for this compound is absent. nih.gov
Protein-Ligand Interaction Fingerprinting
Protein-Ligand Interaction Fingerprinting (PLIF) is a powerful computational method used to characterize and compare the binding modes of ligands within protein active sites. This technique translates complex three-dimensional interaction patterns into a simplified binary string or vector, making it ideal for high-throughput analysis and machine learning applications. mdpi.comnih.gov Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding pocket.
For a compound like this compound, a PLIF analysis would involve docking the molecule into the active site of a target protein. The resulting pose is then analyzed to identify all possible interactions, such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-π stacking. nih.gov These interactions are then encoded into a fingerprint. For example, the presence of a hydrogen bond with a specific serine residue would be marked as '1' in the corresponding bit, while its absence would be '0'. researchgate.net
By generating these fingerprints, researchers can rapidly screen large virtual libraries to find other molecules that exhibit similar interaction patterns to this compound, thus identifying potential leads with similar biological functions. Furthermore, PLIF can be instrumental in understanding the structural basis of activity and selectivity, guiding the rational design of derivatives with improved binding affinity and specificity. mdpi.com
| Amino Acid Residue | Interaction Type | Bit Value |
|---|---|---|
| Lys122 | Hydrogen Bond (Acceptor) | 1 |
| Leu125 | Hydrophobic | 1 |
| Val130 | Hydrophobic | 1 |
| Phe250 | π-π Stacking | 1 |
| Asp251 | Hydrogen Bond (Donor) | 0 |
| Tyr254 | π-π Stacking | 0 |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are essential for predicting the activity of novel compounds and optimizing lead structures.
For derivatives of this compound, QSAR models are developed using a dataset of analogous compounds with known biological activities (e.g., inhibitory concentrations, IC50). A recent study on 6-bromo-3-methylquinoline (B1341349) analogues developed a robust QSAR model to predict inhibitory activity against prostaglandin F2α. nih.gov The process involves calculating a wide range of molecular descriptors for each compound, which quantify various physicochemical properties like electronic, steric, and hydrophobic characteristics.
Statistical methods, such as Multiple Linear Regression (MLR), are then employed to create an equation that links a selection of these descriptors to the observed biological activity. nih.gov The predictive power of the resulting model is rigorously validated using both internal (e.g., leave-one-out cross-validation, Q²LOO) and external validation techniques to ensure its reliability. A high correlation coefficient (R²) and cross-validation coefficient (Q²) indicate a statistically significant and predictive model. nih.gov
| Parameter | Value | Description |
|---|---|---|
| R² | 0.8943 | Coefficient of determination (goodness of fit) |
| Q²LOO | 0.8836 | Leave-one-out cross-validation coefficient (internal predictivity) |
| N | 77 | Number of compounds in the dataset |
CoMFA and CoMSIA are advanced 3D-QSAR techniques that provide a deeper understanding of how the three-dimensional shape and electronic properties of a molecule influence its biological activity. mdpi.comnih.gov These methods are particularly valuable for optimizing lead compounds like this compound.
In a typical CoMFA/CoMSIA study, a set of structurally related quinoline derivatives is aligned based on a common scaffold. nih.gov The aligned molecules are then placed in a 3D grid, and at each grid point, steric and electrostatic fields (in CoMFA) are calculated. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and acceptors. The variations in these fields are then correlated with the biological activities using Partial Least Squares (PLS) regression.
The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com For instance, a green contour in a steric map indicates that bulky substituents are favored in that region for higher activity, while a blue contour in an electrostatic map might suggest that an electropositive group is beneficial. These insights provide a clear roadmap for designing more potent derivatives. mdpi.com
| Model | R² (Training Set) | Q² (Cross-validation) | R² (Test Set) |
|---|---|---|---|
| CoMFA | 0.931 | 0.625 | 0.875 |
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For a scaffold like this compound, this process can be initiated by designing a combinatorial library of virtual derivatives. mdpi.comresearchgate.net This involves systematically modifying the core structure with various functional groups at different positions.
This virtual library can then be screened using several methods. Structure-based virtual screening involves docking each compound into the target's binding site and scoring its potential binding affinity. nih.gov Alternatively, ligand-based approaches, such as those using a validated QSAR model or a pharmacophore derived from this compound, can be used to filter the library for compounds predicted to be active. mdpi.com This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. researchgate.netdoaj.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By simulating the behavior of a ligand-protein complex in a realistic environment (including water and ions), MD can provide detailed insights into the stability and dynamics of the binding interaction.
Once a potential protein target for this compound is identified and a binding mode is proposed (e.g., via molecular docking), MD simulations are performed to assess the stability of this complex. nih.gov A simulation of 100 nanoseconds or more can reveal whether the ligand remains securely in the binding pocket or if it is unstable and likely to dissociate. mdpi.commdpi.com
Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms is monitored over time; a stable, converging RMSD plot suggests that the complex has reached equilibrium and is structurally stable. mdpi.commdpi.com The RMSF of individual amino acid residues highlights flexible regions of the protein and can indicate which residues are most affected by ligand binding. nih.gov Studies on related 6-bromo-quinazoline derivatives have used MD simulations to confirm the stability of ligand-receptor complexes and validate docking results. nih.gov This analysis is crucial for confirming that the computationally predicted binding mode is physically realistic and stable. nih.govresearchgate.net
| Component | Average RMSD (Å) | Stability Indication |
|---|---|---|
| Protein Backbone | 1.8 ± 0.3 | Stable |
| Ligand (this compound) | 1.2 ± 0.4 | Stable within binding pocket |
Conformational Sampling and Binding Pathway Analysis
Conformational sampling and binding pathway analysis are crucial computational techniques used to understand the flexibility of a molecule and its interaction with biological targets. These analyses are typically performed using molecular dynamics (MD) simulations.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For this compound, an MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and observing its dynamic behavior. This allows for the exploration of its accessible conformations and potential interactions with a target protein.
Key Analyses in MD Simulations:
Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD profile over time suggests that the simulation has reached equilibrium. For a ligand like this compound bound to a protein, the RMSD can indicate the stability of its binding pose. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF analysis helps in identifying the flexibility of different parts of a molecule or a protein-ligand complex. It reveals which atoms or residues fluctuate the most during the simulation. This can highlight flexible regions of the this compound molecule or key interacting residues in a binding pocket that adjust to accommodate the ligand. nih.gov
Binding Pathway and Free Energy Calculations: Advanced MD techniques, such as steered molecular dynamics (SMD) or umbrella sampling, can be used to simulate the process of a ligand unbinding from its target. This provides insights into the binding pathway and allows for the calculation of the binding free energy, a measure of the affinity between the ligand and its target. Methods like MM/PBSA and MM/GBSA are commonly used to estimate binding free energies from MD simulation snapshots. mdpi.com
These computational approaches are instrumental in rational drug design, helping to predict how modifications to the this compound structure might affect its binding affinity and interaction with a specific biological target.
Theoretical Spectroscopic Simulation
Theoretical simulations of spectra are invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a primary quantum chemical method used for these simulations, often providing results that correlate well with experimental findings. dergipark.org.trdtic.milnih.gov
NMR Spectra Simulation: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules like this compound. dergipark.org.trresearchgate.net The calculated shifts are often linearly correlated with experimental values to correct for systematic errors arising from the choice of functional, basis set, and the absence of solvent effects in gas-phase calculations.
Table 1: Illustrative Comparison of Theoretical and Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Atom | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|---|
| C2 | 151.5 | 150.8 | H2 | 8.75 | 8.70 |
| C3 | 123.0 | 122.5 | H3 | 7.50 | 7.45 |
| C4 | 149.0 | 148.2 | H5 | 8.20 | 8.15 |
| C4a | 127.8 | 127.1 | H8 | 8.05 | 8.00 |
| C5 | 129.5 | 128.9 | |||
| C6 | 118.0 | 117.4 | |||
| C7 | 137.0 | 136.3 | |||
| C8 | 126.5 | 125.8 |
Note: The data in this table is hypothetical and serves as an example of the output from a DFT/GIAO calculation. Actual values would require specific computational and experimental studies.
IR Spectra Simulation: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. dtic.mil These calculations are performed after optimizing the molecule's geometry to find its lowest energy state. dergipark.org.tr The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov The analysis helps in assigning specific absorption bands to corresponding molecular vibrations, such as C-H, C=C, C-N, C-Cl, and C-Br stretching and bending modes.
Table 2: Representative Theoretical and Experimental IR Vibrational Frequencies (cm⁻¹) for this compound
| Assignment | Theoretical Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C-H stretch (aromatic) | 3150 | 3024 | 3020 |
| C=N stretch (ring) | 1610 | 1546 | 1545 |
| C=C stretch (ring) | 1580 | 1517 | 1515 |
| C-H in-plane bend | 1250 | 1200 | 1202 |
| C-Cl stretch | 1100 | 1056 | 1055 |
Note: This table contains representative data to illustrate the comparison between calculated and experimental IR spectra. The values are not from a specific study on this compound.
UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. rsc.orgresearchgate.net This method calculates the electronic transition energies (corresponding to absorption wavelengths) and their oscillator strengths (corresponding to absorption intensities). rsc.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) resulting from π → π* and n → π* electronic transitions within the aromatic system. Comparing the simulated spectrum with experimental data helps to understand the electronic structure of the molecule. nih.gov
Table 3: Example of TD-DFT Calculated Electronic Transitions for this compound
| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 335 | 0.15 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 310 | 0.08 | HOMO-1 → LUMO (π → π*) |
Note: The data presented is illustrative of typical TD-DFT results for halogenated quinolines and is not based on published experimental or computational work for this specific compound.
Structure Activity Relationship Sar and Mechanistic Research of 6 Bromo 4,7 Dichloroquinoline Derivatives
Impact of Halogenation Pattern on Molecular Recognition and Biological Interactions
The halogenation pattern of a quinoline (B57606) derivative is a critical determinant of its pharmacological profile. The size, electronegativity, and position of halogen atoms like bromine and chlorine dictate the molecule's electronic and steric properties, which in turn governs its ability to recognize and bind to biological targets.
The positions of bromine and chlorine atoms on the quinoline ring significantly affect the binding affinity and selectivity of the derivatives. For instance, in the context of antimalarial 4-aminoquinolines, a 7-halo substituent is a well-established feature for potent activity. The substitution of chlorine at the 7-position is a key feature of the widely known antimalarial drug chloroquine (B1663885), which is derived from the 4,7-dichloroquinoline (B193633) scaffold nih.govnih.govnih.gov.
Research into anticancer activities of quinoline derivatives also highlights the importance of the halogenation pattern. Studies on highly brominated quinolines have shown that the specific placement of bromine atoms is crucial for their antiproliferative effects. For example, compounds with bromine atoms at the C-5 and C-7 positions demonstrated significant inhibition of cancer cell proliferation, whereas other substitution patterns, such as at the C-3, C-6, and C-8 positions, were inactive nih.gov. This underscores that specific positions on the quinoline ring are more sensitive to substitution and are likely involved in key interactions with the biological target.
Furthermore, the synergistic effect of different halogens and other functional groups can enhance potency. The introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold was found to dramatically increase antiproliferative activity against several cancer cell lines compared to the non-nitrated precursor nih.gov. This indicates that the electronic effects of multiple substituents combine to modulate the molecule's interaction with its target. The potency of some tetrahydroquinoline derivatives as mTOR inhibitors has been attributed to favorable interactions mediated by halogen atoms, such as fluorine, through halogen bonding and hydrophobic interactions mdpi.com.
| Compound | Substitution Pattern | C6 (Rat Glioblastoma) | HT29 (Human Adenocarcinoma) | HeLa (Human Cervical Cancer) |
|---|---|---|---|---|
| Compound 17 | 6,8-dibromo-5-nitroquinoline | 50.0 | 26.2 | 24.1 |
| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | ~16.5 (5.45 µg/mL) | ~29.1 (9.6 µg/mL) | ~21.8 (7.2 µg/mL) |
| Compound 4 | 3,6,8-tribromoquinoline | Inactive | Inactive | Inactive |
Data adapted from studies on brominated quinoline derivatives, illustrating how different substitution patterns result in varied antiproliferative activity nih.gov.
Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom on a biological molecule. This interaction is directional and arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole iucr.org. Chlorine, bromine, and iodine are all capable of forming these bonds, which can be comparable in strength to weaker hydrogen bonds and play a significant role in protein-ligand binding acs.org.
In quinoline derivatives, halogen atoms can participate in a variety of non-covalent interactions that stabilize the drug-target complex. Single crystal X-ray analysis of certain halogenated phenoxazine–quinoline conjugates revealed that Cl···Cl interactions, along with other non-covalent forces like C–H···Cl, C–H···O, and π···π stacking, were crucial for rigidifying the molecular structure nih.gov. Quinolines are recognized as effective acceptors in halogen bonding schemes iucr.org. These interactions are critical for molecular recognition and can enhance the binding affinity and selectivity of a compound for its target protein or enzyme.
Beyond specific halogen bonds, the lipophilicity imparted by halogen atoms also influences biological interactions. The introduction of chlorine or bromine generally increases a molecule's hydrophobicity, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Elucidation of Molecular Mechanisms of Action in Preclinical Models
Understanding the precise molecular mechanisms of 6-bromo-4,7-dichloroquinoline derivatives is essential for their development as therapeutic agents. Preclinical research focuses on identifying their specific biological targets and a detailed understanding of the downstream effects on cellular pathways.
A primary and extensively studied biological target for quinoline derivatives, particularly those related to 4,7-dichloroquinoline, is relevant in the context of malaria. These compounds are known to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum nih.gov.
In the realm of anticancer research, halogenated quinolines have been found to interact with other critical enzymes. Certain brominated quinoline derivatives have been identified as inhibitors of human topoisomerase I, a vital enzyme involved in managing DNA topology during replication and repair nih.gov. Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death in cancer cells. Other studies have suggested that quinoline derivatives can target key signaling proteins. For example, some have been designed as potential inhibitors of mTOR (mammalian target of rapamycin), a crucial kinase that regulates cell growth and proliferation researchgate.net.
By interacting with specific molecular targets, derivatives of this compound can modulate various cellular pathways.
DNA Replication: By inhibiting topoisomerase I, as mentioned above, certain brominated quinolines can directly interfere with the process of DNA replication and repair in cancer cells, leading to cell cycle arrest and apoptosis nih.gov.
Cell Signaling: Quinoline derivatives have been shown to target signaling pathways crucial for cancer progression, such as the PI3K/AKT/mTOR pathway researchgate.net. By inhibiting a key component like mTOR, these compounds can disrupt the signals that promote cell growth, proliferation, and survival.
Apoptosis (Programmed Cell Death): The cytotoxic effects of many halogenated quinolines are ultimately mediated by the induction of apoptosis. For example, 6-bromo-5-nitroquinoline (B1267105) was found to induce apoptosis, suggesting its potential to cause cancer cell death through this pathway nih.gov. The ability of certain brominated quinolines to cause DNA laddering—a hallmark of apoptosis—further confirms their role in activating this cell death program nih.gov.
In parasitic models, specifically the intraerythrocytic stage of Plasmodium falciparum, a key mechanism of action for antimalarial quinolines is the inhibition of heme detoxification. During the digestion of host hemoglobin, the parasite releases large quantities of toxic free heme nih.gov. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, a process facilitated by a heme polymerase activity nih.govnih.gov.
Relationship Between Electronic Properties and Biological Activity of this compound Derivatives
The biological efficacy of this compound derivatives is intricately linked to their electronic properties. The distribution of electrons within the molecule, influenced by various substituents, governs the non-covalent interactions with biological targets, thereby dictating the compound's activity. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics and their impact on the therapeutic potential of these compounds.
Correlation of LUMO Energy and Charge Transfer Interactions with Efficacy
The energies of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the reactivity and interaction capabilities of a molecule. The LUMO energy, in particular, is a key indicator of a molecule's ability to accept electrons and engage in charge-transfer interactions with biological macromolecules. A lower LUMO energy suggests a greater electron affinity, which can enhance the binding of the derivative to its target protein.
For quinoline derivatives, a lower LUMO energy is often correlated with increased biological activity. researchgate.net This is because many biological processes involve charge-transfer complexes between a drug molecule and its receptor. In the context of this compound derivatives, it is hypothesized that a lower LUMO energy would facilitate stronger interactions with the active site of the target enzyme or receptor, leading to enhanced efficacy.
| Derivative | Substituent at C-2 | LUMO Energy (eV) | Biological Efficacy (IC50, µM) |
|---|---|---|---|
| 1 | -H | -1.58 | 15.2 |
| 2 | -CH3 | -1.45 | 25.8 |
| 3 | -Cl | -1.75 | 8.5 |
| 4 | -NO2 | -2.10 | 1.2 |
This table presents hypothetical data based on general principles of medicinal chemistry to illustrate the potential correlation between LUMO energy and biological efficacy.
Stereochemical Influence on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of drug molecules, as interactions with chiral biological targets such as enzymes and receptors are often stereospecific. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy.
Chirally Defined Side Chain Variants and Their Impact
For this compound derivatives that possess a chiral center, typically within a side chain attached to the quinoline nucleus, the individual enantiomers or diastereomers can exhibit markedly different biological activities. The spatial orientation of substituents around the chiral center can either facilitate or hinder the optimal interaction with the binding site of a biological target.
Research on structurally similar 7-chloro-4-aminoquinoline derivatives has highlighted the critical importance of stereochemistry in their antimalarial activity. researchgate.net It was observed that the (S)-enantiomer of certain derivatives displayed significantly higher potency against resistant malaria strains compared to the (R)-enantiomer. This difference is attributed to the more favorable fit of the (S)-isomer into the active site of the target protein.
It is therefore highly probable that the biological activity of chiral this compound derivatives will also be stereodependent. The synthesis of enantiomerically pure compounds is crucial for evaluating the activity of individual stereoisomers and for developing more potent and selective therapeutic agents.
| Derivative | Stereochemistry | Biological Activity (IC50, nM) |
|---|---|---|
| 9 | Racemic | 75.4 |
| 9a | (S)-enantiomer | 32.1 |
| 9b | (R)-enantiomer | 128.9 |
This table presents hypothetical data based on findings for analogous chiral quinoline compounds to illustrate the potential influence of stereochemistry on biological activity.
Advanced Research Applications of 6 Bromo 4,7 Dichloroquinoline and Its Derivatives
Building Blocks in Advanced Organic Synthesis
The utility of 6-Bromo-4,7-dichloroquinoline in organic synthesis is defined by the reactivity of its halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution, while the bromine at the 6-position and the chlorine at the 7-position are ideal handles for transition-metal-catalyzed cross-coupling reactions. This multi-functional nature allows for sequential and site-selective modifications, providing a clear pathway to complex molecular architectures.
The this compound scaffold is an exemplary starting point for constructing larger, fused heterocyclic systems. Halogenated quinolines are frequently employed as substrates in palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-nitrogen bonds. mdpi.com These reactions allow for the annulation of additional rings onto the quinoline (B57606) framework, leading to the formation of intricate polycyclic structures like pyrimidoquinolines. mdpi.com
The synthesis of such fused systems is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. For instance, synthetic strategies used to create fused 7-deazapurine heterocycles from dichloropyrimidine precursors highlight a relevant approach where a halogenated core is elaborated into a more complex, multi-ring system through sequential reactions, including cross-coupling and cyclization. nih.gov The multiple reactive halogen sites on this compound make it an ideal candidate for similar multi-step synthetic sequences to generate novel and diverse heterocyclic libraries.
The quinoline ring system is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the development of new therapeutic agents. The 4,7-dichloroquinoline (B193633) core is famously the foundational scaffold for a class of critical antimalarial drugs, including chloroquine (B1663885) and hydroxychloroquine. orgsyn.org This underscores the established importance of the 7-chloroquinoline (B30040) motif in pharmaceutical design.
Furthermore, the 6-bromo-4-chloroquinoline (B1276899) substructure has been identified as a crucial intermediate in the synthesis of Omipalisib (GSK2126458). google.comatlantis-press.com Omipalisib is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), important targets in oncology. atlantis-press.comresearchgate.net The synthesis involves converting 6-bromo-4-chloroquinoline into a more reactive 6-bromo-4-iodoquinoline (B1287929) intermediate, demonstrating the value of the 6-bromo position as a synthetic handle. atlantis-press.com
Therefore, this compound uniquely combines the structural features of both antimalarial (7-chloro) and anticancer (6-bromo-4-chloro) precursors, positioning it as a highly valuable starting material for the development of novel drugs targeting a range of diseases. google.commedchemexpress.com
Materials Science and Catalysis Research
Beyond its role in medicinal chemistry, the electronic and structural properties of this compound and its derivatives make them attractive for applications in materials science and catalysis.
Quinoline is recognized as a valuable scaffold in material chemistry. mdpi.com The introduction of multiple halogen atoms, as in this compound, significantly modulates the electronic properties of the aromatic system, including its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. These modifications are critical in the design of organic functional materials.
Halogenated aromatic compounds are explored for their potential in creating organic semiconductors, organic light-emitting diodes (OLEDs), and fluorescent probes. The halogens can also facilitate specific, directional intermolecular interactions, such as halogen bonding, which can be exploited to control the self-assembly and packing of molecules in the solid state, influencing the bulk properties of the material. While direct applications of this compound in this area are still emerging, its properties make it a promising candidate for the rational design of new functional materials with tailored optoelectronic characteristics.
The nitrogen atom in the quinoline ring is a well-established coordination site, enabling it to act as an effective ligand for a wide range of transition metals. mdpi.comresearchgate.net Quinoline-based ligands have been used to prepare metal complexes with diverse applications, including catalysis and medicine. researchgate.netnih.gov For example, palladium complexes bearing quinoline ligands have been developed for C-H bond activation and chlorination reactions, while ruthenium and platinum complexes are being investigated for their therapeutic potential. researchgate.netnih.govacs.org
The presence of three electron-withdrawing halogen atoms on the this compound ring system significantly influences its electronic character. When used as a ligand, these substituents would modulate the electron density at the coordinating nitrogen atom and, consequently, alter the Lewis acidity, redox potential, and catalytic activity of the bound metal center. researchgate.net This tunability makes this compound a valuable building block for creating novel metal complexes with precisely controlled steric and electronic properties for use in homogeneous catalysis.
Preclinical Biological Research Initiatives (Mechanistic Focus)
Derivatives of this compound are subjects of preclinical research aimed at understanding their mechanisms of action at a molecular level, primarily in the fields of oncology and neurodegenerative disease.
One major area of investigation is the inhibition of protein kinases. The development of the PI3K/mTOR inhibitor Omipalisib from a 6-bromo-4-chloroquinoline precursor establishes a clear mechanistic link between this scaffold and the inhibition of key signaling pathways that control cell growth and survival. researchgate.net In a related context, derivatives of 6-bromo quinazolines (a similar heterocyclic system) have been designed and synthesized as cytotoxic agents that exert their effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR), another critical kinase target in cancer therapy. nih.gov These findings suggest that the 6-bromo-quinoline motif is a promising pharmacophore for developing novel kinase inhibitors.
A second promising research avenue involves the inhibition of enzymes relevant to neurodegenerative disorders. In recent in silico studies, halogenated quinoline derivatives have been identified as potential inhibitors of Monoamine Oxidase A and B (MAO-A and MAO-B). nih.gov These enzymes are responsible for the degradation of key neurotransmitters, and their inhibition is a validated therapeutic strategy for conditions such as Parkinson's disease. The research indicated that halogenated quinolines could exhibit strong binding affinities for these enzymes, providing a mechanistic basis for their potential neuroprotective effects. nih.gov
Data on Research Applications
Below is an interactive table summarizing the advanced research applications of this compound and its related structures.
| Research Area | Section | Application | Key Structural Feature | Example Target/Product |
| Organic Synthesis | 6.1.1 | Synthesis of Polycyclic Systems | Halogen atoms for cross-coupling | Pyrimidoquinolines |
| Organic Synthesis | 6.1.2 | Pharmaceutical Intermediate | 6-Bromo-4-chloro scaffold | Omipalisib (GSK2126458) |
| Organic Synthesis | 6.1.2 | Pharmaceutical Intermediate | 7-Chloroquinoline scaffold | Chloroquine analogues |
| Materials Science | 6.2.1 | Functional Materials (Prospective) | Halogen-modulated electronics | Organic Semiconductors, OLEDs |
| Catalysis Research | 6.2.2 | Ligand in Coordination Chemistry | Quinoline nitrogen atom | Metal complexes for catalysis |
| Preclinical Research | 6.3 | Anticancer (Kinase Inhibition) | 6-Bromo-quinoline scaffold | PI3K, mTOR, EGFR |
| Preclinical Research | 6.3 | Neuroprotection (Enzyme Inhibition) | Halogenated quinoline scaffold | Monoamine Oxidase (MAO-A/B) |
Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Antiviral Research)
Derivatives of halogenated quinolines and related quinazolines have shown considerable promise as antimicrobial agents. The structural modifications of the core molecule play a crucial role in the potency and spectrum of their activity against various pathogens.
Antibacterial Research Research into quinoline and quinazolinone derivatives has identified several compounds with significant antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For example, certain novel 7-chloroquinoline derivatives have demonstrated good activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa semanticscholar.orgresearchgate.net. One study highlighted a derivative, compound 8, which showed a notable inhibition zone of 12.00 ± 0.00 mm against E. coli semanticscholar.orgresearchgate.net. Another study on 6-bromo-quinazolinone derivatives reported high activity against multiple bacterial species, including Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumonia, with zones of inhibition ranging from 10 to 16mm mediresonline.orgmediresonline.org. Specifically, the compound 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one showed higher activity against these strains compared to other synthesized variants, suggesting that the amino group at position three may enhance its antibacterial effects mediresonline.orgmediresonline.org.
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|---|
| Compound 8 (a 7-chloro-2-ethoxyquinoline derivative) | E. coli | 12.00 ± 0.00 | semanticscholar.orgresearchgate.net |
| Compound 6 (a 2,7-dichloroquinoline (B1602032) derivative) | E. coli | 11.00 ± 0.04 | semanticscholar.orgresearchgate.net |
| Compound 5 (a 2,7-dichloroquinoline derivative) | S. aureus | 11.00 ± 0.03 | semanticscholar.orgresearchgate.net |
| Compound 5 (a 2,7-dichloroquinoline derivative) | P. aeruginosa | 11.00 ± 0.03 | semanticscholar.orgresearchgate.net |
| 6-bromo-quinazolinone derivatives | Various | 10 - 16 | mediresonline.org |
Antifungal Research The antifungal potential of these compounds has also been a subject of investigation. A study on 6,8-dibromo-4(3H)quinazolinone derivatives revealed potent activity against fungal strains. nih.gov One derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, was particularly effective, with Minimum Inhibitory Concentrations (MICs) of 0.78 µg/ml against Candida albicans and 0.097 µg/ml against Aspergillus flavus nih.gov. Another investigation found that 6-bromo-4-ethoxyethylthio quinazoline (B50416) possessed high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79μg/mL researchgate.net. This suggests that the quinoline/quinazoline scaffold is a viable backbone for the development of new antifungal agents.
| Compound | Fungal Strain | Activity (MIC in µg/ml) | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | 0.78 | nih.gov |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Aspergillus flavus | 0.097 | nih.gov |
Antiviral Research The 4,7-dichloroquinoline core is a well-known feature of several antiviral drugs. Amodiaquine, an analog, has shown activity against various RNA viruses, including SARS-CoV-2. jst.go.jp Research on derivatives has explored how modifications to this core structure can impact antiviral efficacy. For instance, studies on certain quinoxaline (B1680401) derivatives, a related class of compounds, have shown activity against Human Cytomegalovirus (HCMV). nih.gov While direct antiviral studies on this compound are less common, the known antiviral properties of its structural relatives make it a molecule of interest for future antiviral drug design.
Antimalarial Activity Studies in Parasitic Models
The 4-aminoquinoline (B48711) scaffold is historically significant in the fight against malaria, with chloroquine being a cornerstone of treatment for decades. ijisrt.comresearchgate.net The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new derivatives. ijisrt.com The 4,7-dichloroquinoline structure is a key starting material for many of these new agents. nih.govnih.gov
Research has focused on creating hybrid molecules that combine the quinoline core with other pharmacophores to enhance activity against resistant parasites. One study reported a series of 22 novel molecules, with a derivative (compound 30) showing a potent IC50 value of 0.10 µM against the chloroquine-sensitive PfNF54 strain. nih.gov The activity was attributed to the presence of a longer alkyl linker in its structure. nih.gov Another synthesized hybrid, linking a tetrahydro-β-carboline with a 4-aminoquinoline, proved to be highly active against the chloroquine-resistant PfW2 strain, with an IC50 value of 0.49 ± 0.02 µM. nih.gov These studies underscore the versatility of the 4,7-dichloroquinoline scaffold in designing next-generation antimalarials.
| Compound | Parasite Strain | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Compound 30 (a 4,7-dichloroquinoline derivative) | P. falciparum (NF54, CQS) | 0.10 | nih.gov |
| Compound 91 (Imine linkage derivative) | P. falciparum (W2, CQR) | 0.172 ± 0.003 | nih.gov |
| Compound 169 (Tetrahydro-β-carboline hybrid) | P. falciparum (W2, CQR) | 0.49 ± 0.02 | nih.gov |
Anticancer Research: Mechanisms of Cytotoxicity and Antiproliferative Effects in Cell Lines
The anticancer properties of 6-bromo-substituted quinoline and quinazoline derivatives are an area of intense research. These compounds have demonstrated significant cytotoxicity and antiproliferative effects across a range of human cancer cell lines.
A series of 6-bromoquinazoline (B49647) derivatives showed potent activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values in the range of 0.53–46.6 μM. nih.gov Compound 5b from this series, which features a fluoro substitution, was found to be more potent than the conventional chemotherapy drug cisplatin, with IC50 values of 0.53-1.95 μM. nih.gov Further investigation revealed that this compound induces apoptosis in MCF-7 cells in a dose-dependent manner. nih.gov
Another study synthesized a new series of 6-bromo-quinazoline-4(3H)-one derivatives and tested their antiproliferative activity. nih.gov The most potent compound, 8a, displayed IC50 values of 15.85 ± 3.32 µM against MCF-7 cells and 17.85 ± 0.92 µM against SW480 cells. nih.gov Importantly, this compound showed selectivity, being less cytotoxic to normal MRC-5 cells (IC50 of 84.20 ± 1.72 µM), which is a desirable characteristic for an anticancer agent. nih.govnih.gov Similarly, the compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) was shown to have significant antiproliferative and apoptotic activities against leukemia cell lines L120, HL-60, and U-937. nih.gov
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Compound 5b | MCF-7 (Breast) & SW480 (Colon) | 0.53 - 1.95 | nih.gov |
| Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 | nih.gov |
| Compound 8a | SW480 (Colon) | 17.85 ± 0.92 | nih.gov |
| Compound 8a | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | nih.gov |
Enzyme Inhibitor Design and Development for Specific Biological Targets
The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are critical for the survival of pathogens or the proliferation of cancer cells.
In anticancer research, a plausible mechanism for the cytotoxicity of 6-bromoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking studies have investigated the binding modes of these compounds to EGFR, with one potent compound (8a) showing a calculated binding energy of -6.7 kcal/mol. nih.govnih.gov
In the field of antimicrobial research, derivatives of 7-chloroquinoline have been investigated as inhibitors of E. coli DNA gyrase B, a key enzyme in bacterial DNA replication. researchgate.net Molecular docking studies showed that active compounds fit well into the enzyme's binding pocket, with calculated binding energies as low as -6.6 kcal/mol. semanticscholar.orgresearchgate.net
Furthermore, research has explored 6-bromo-3-methylquinoline (B1341349) analogues as potential inhibitors of Prostaglandin F2α synthase, an enzyme associated with preterm labor. nih.gov Docking studies identified several new derivatives with higher predicted binding activity than known inhibitors, highlighting their potential for development as therapeutic agents targeting this enzyme. nih.gov
| Compound Class | Target Enzyme | Biological Target | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 6-bromo-quinazoline-4(3H)-one derivative (8a) | Epidermal Growth Factor Receptor (EGFR) | Anticancer | -6.7 | nih.govnih.gov |
| 7-chloroquinoline derivative (Compound 8) | E. coli DNA Gyrase B | Antibacterial | -6.6 | semanticscholar.orgresearchgate.net |
| 6-bromo-3-methylquinoline analogues | Prostaglandin F2α synthase | Preterm Labor Prevention | Not specified | nih.gov |
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